Henatinib

Catalog No.
S548092
CAS No.
1239269-51-2
M.F
C25H29FN4O4
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Henatinib

CAS Number

1239269-51-2

Product Name

Henatinib

IUPAC Name

2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-5-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-3-methyl-1,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4-one

Molecular Formula

C25H29FN4O4

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C25H29FN4O4/c1-15-22(12-19-18-11-16(26)4-5-20(18)28-24(19)32)27-21-3-2-6-30(25(33)23(15)21)14-17(31)13-29-7-9-34-10-8-29/h4-5,11-12,17,27,31H,2-3,6-10,13-14H2,1H3,(H,28,32)/b19-12-/t17-/m1/s1

InChI Key

MCTXSDCWFQAGFS-UEXNTNOUSA-N

SMILES

CC1=C(NC2=C1C(=O)N(CCC2)CC(CN3CCOCC3)O)C=C4C5=C(C=CC(=C5)F)NC4=O

Solubility

Soluble in DMSO, not in water

Synonyms

2-((5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-5-(2-hydroxy-3-morpholinopropyl)-3-methyl-5,6,7,8-tetrahydro-1H-pyrrolo(3,2-c)azepin-4-ketone, henatinib, henatinib maleate

Canonical SMILES

CC1=C(NC2=C1C(=O)N(CCC2)CC(CN3CCOCC3)O)C=C4C5=C(C=CC(=C5)F)NC4=O

Isomeric SMILES

CC1=C(NC2=C1C(=O)N(CCC2)C[C@@H](CN3CCOCC3)O)/C=C\4/C5=C(C=CC(=C5)F)NC4=O

Description

The exact mass of the compound Henatinib is 468.21728 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Henatinib is an orally active small-molecule multikinase inhibitor, recognized for its broad and potent antitumor activities. It has been primarily investigated for its efficacy against various solid tumors, particularly those associated with mutations in receptor tyrosine kinases. The chemical structure of Henatinib is characterized by the molecular formula C25H29FN4O4, indicating a complex arrangement that contributes to its biological activity and therapeutic potential .

Typical of small-molecule inhibitors. Key reactions include:

  • Reduction: This involves the addition of hydrogen or the removal of oxygen, which can alter the compound's reactivity and stability.
  • Substitution Reactions: Henatinib can undergo nucleophilic substitution, where nucleophiles attack electrophilic centers in the molecule, potentially modifying its pharmacological properties.
  • Hydrolysis: The compound may also be subject to hydrolytic reactions, impacting its solubility and bioavailability in biological systems.

These reactions are crucial for understanding how Henatinib interacts with biological targets and how it can be modified to enhance its therapeutic effects.

Henatinib exhibits significant biological activity as a multikinase inhibitor. It primarily targets:

  • Vascular Endothelial Growth Factor Receptor Type 2 (VEGFR2): This receptor is often upregulated in tumor cells and plays a critical role in tumor angiogenesis .
  • c-Kit Kinase: Henatinib has shown promise in inhibiting c-Kit, a receptor tyrosine kinase involved in several cancers, including gastrointestinal stromal tumors .

Preclinical studies have demonstrated that Henatinib can effectively inhibit tumor growth and induce apoptosis in cancer cells, making it a candidate for further clinical development .

  • Formation of Key Intermediates: Initial reactions involve forming key intermediates through condensation reactions.
  • Cyclization: Subsequent cyclization steps create the core structure of Henatinib.
  • Functionalization: Final steps involve modifying functional groups to enhance potency and selectivity against target kinases.

These synthetic pathways are designed to optimize yield and purity while ensuring that the final product retains its desired biological activity.

Henatinib is primarily investigated for its applications in oncology. Its potential uses include:

  • Treatment of Advanced Solid Tumors: Clinical trials are ongoing to evaluate its effectiveness against various malignancies.
  • Combination Therapies: Henatinib may be used in conjunction with other anticancer agents to enhance therapeutic outcomes.

The versatility of Henatinib as a multikinase inhibitor positions it as a valuable candidate in cancer treatment regimens.

Interaction studies have revealed that Henatinib can bind to multiple kinase targets, which may enhance its therapeutic efficacy. Key findings include:

  • Binding Affinity: Studies indicate that Henatinib has a high binding affinity for VEGFR2 and c-Kit, suggesting effective inhibition at low concentrations .
  • Selectivity Profile: Compared to other multikinase inhibitors, Henatinib demonstrates a unique selectivity profile that may reduce off-target effects and associated toxicities.

These interaction studies are essential for understanding the pharmacodynamics of Henatinib and optimizing its clinical use.

Several compounds share structural or functional similarities with Henatinib. Notable examples include:

Compound NameSimilarity to HenatinibUnique Features
VorolanibMultikinase inhibitor targeting c-KitMore selective for c-Kit
SemaxanibInhibitor of vascular endothelial growth factor receptorsDistinct mechanism of action
PexmetinibTargets c-Kit and related pathwaysApproved for specific indications

Henatinib's uniqueness lies in its broad spectrum of activity against multiple kinases involved in tumor growth and angiogenesis, which may provide advantages over these similar compounds in treating diverse cancer types .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

468.21728358 g/mol

Monoisotopic Mass

468.21728358 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TE20GB753F

Other CAS

1239269-51-2

Wikipedia

Henatinib

Dates

Modify: 2024-02-18
1: Gu P, Ding Y, Sun D, Hang T, Liu W, Ding L. Quantification of henatinib maleate, a novel potent inhibitor of VEGF receptors, in rat plasma by LC-MS/MS. Biomed Chromatogr. 2010 Apr;24(4):420-5. PubMed PMID: 19662624.

Explore Compound Types